Methyl 2-(3-methoxyphenoxy)propanoate

Description

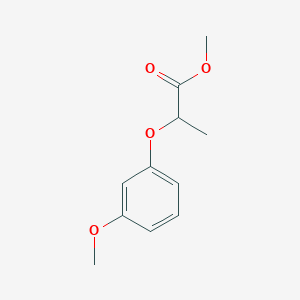

Methyl 2-(3-methoxyphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 3-methoxyphenoxy group and a methyl ester moiety. Its molecular formula is C₁₁H₁₄O₄, with a calculated molecular weight of 210.23 g/mol. The compound’s structure includes a methoxy group at the 3-position of the phenyl ring, linked via an ether oxygen to the propanoate chain.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-(3-methoxyphenoxy)propanoate |

InChI |

InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-6-4-5-9(7-10)13-2/h4-8H,1-3H3 |

InChI Key |

BYTLLGMOFAYVRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis

Reaction Scheme:

$$

\text{3-methoxyphenol} + \text{methyl 2-bromopropanoate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{methyl 2-(3-methoxyphenoxy)propanoate} + \text{KBr} + \text{CO}_2

$$

- Dissolve 3-methoxyphenol and potassium carbonate in dry DMF.

- Add methyl 2-bromopropanoate dropwise at room temperature.

- Stir the mixture at 60–80 °C for several hours.

- After completion, cool, dilute with water, and extract with ethyl acetate.

- Wash organic layer, dry over sodium sulfate, and purify by column chromatography.

- The base deprotonates the phenol, generating a phenoxide ion, which attacks the electrophilic carbon of the bromoester.

- Yields are typically high (60–85%) with minimal side products.

Esterification Using Coupling Agents

Reaction Scheme:

$$

\text{3-methoxyphenol} + \text{methyl propanoate (activated)} \xrightarrow{\text{DCC/EDC}} \text{this compound}

$$

- Mix 3-methoxyphenol and methyl propanoate with a coupling agent (e.g., DCC or EDC) in dichloromethane.

- Optionally, add a catalytic amount of DMAP to enhance reaction rate.

- Stir at room temperature or slightly elevated temperature overnight.

- Filter off urea byproducts, wash, and purify the ester by chromatography.

- This method is suitable when direct alkylation is less efficient or when sensitive functional groups are present.

- Yields are moderate to good (60–75%).

Mitsunobu Reaction

Reaction Scheme:

$$

\text{3-methoxyphenol} + \text{methyl lactate} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{this compound}

$$

- Combine 3-methoxyphenol, methyl lactate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in dry THF.

- Stir at 0 °C to room temperature overnight.

- Work up by extraction and purify by chromatography.

- The Mitsunobu reaction is particularly useful for forming ethers with inversion of configuration at the alcohol center.

- Chiral methyl lactate can yield optically active products.

Reaction Data and Yields

Table 2. Selected Experimental Data

| Entry | Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Williamson Ether | DMF | 80 | 6 | 82 | |

| 2 | Esterification (DCC) | DCM | 25 | 12 | 70 | |

| 3 | Mitsunobu | THF | 0–25 | 16 | 75 |

Analytical Data

- The product is typically characterized by NMR (¹H, ¹³C), IR, and MS.

- ¹H NMR: Signals for aromatic protons, methoxy group, and ester methyl group are diagnostic.

- Purity is confirmed by HPLC or GC as needed.

Comparative Analysis

| Criteria | Williamson Ether | Esterification (DCC/EDC) | Mitsunobu Reaction |

|---|---|---|---|

| Atom Economy | Good | Moderate | Moderate |

| Operational Simplicity | High | Moderate | Moderate |

| Scalability | High | Moderate | Moderate |

| Chiral Control | Limited | Limited | Excellent |

| Environmental Impact | Moderate | Moderate | Lower (if optimized) |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenoxypropanoate.

Reduction: Formation of 2-(3-methoxyphenoxy)propanol.

Substitution: Formation of various substituted phenoxypropanoates depending on the substituent used.

Scientific Research Applications

Methyl 2-(3-methoxyphenoxy)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active phenoxypropanoate moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Methyl 2-(3-methoxyphenoxy)propanoate and its analogs:

Key Findings and Implications

Ester Group Variations

- Ethyl vs. Methyl Ester: Ethyl 2-(3-methoxyphenoxy)propanoate (C₁₂H₁₆O₄) has a higher molecular weight and reduced polarity compared to the methyl analog. This difference may lower its solubility in polar solvents but improve compatibility with hydrophobic matrices .

Substituent Effects

- The chloro group also enhances lipophilicity, which could influence bioavailability .

- Isoindolinyl Moiety: Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate’s isoindolinyl group adds steric bulk and aromaticity, possibly stabilizing the compound against metabolic degradation .

Functional Group Comparisons

- Carboxylic Acids vs. Esters: Compounds like 2-(3-methoxyphenyl)-2-methylpropanoic acid and 3-(2-methoxyphenyl)propanoic acid exhibit higher polarity due to their carboxylic acid groups. This increases their solubility in aqueous environments but reduces stability in acidic conditions compared to esters .

Substitution Position

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.